Triethyl[(nona-1,3,8-trien-3-yl)oxy]silane
Description
Triethyl[(nona-1,3,8-trien-3-yl)oxy]silane is an organosilicon compound with the molecular formula C15H28OSi. This compound is characterized by the presence of a silane group bonded to a triethyl group and a nona-1,3,8-trien-3-yloxy group. It is a colorless liquid that is used in various organic synthesis processes due to its unique chemical properties.
Properties
CAS No. |
62418-85-3 |
|---|---|
Molecular Formula |
C15H28OSi |
Molecular Weight |
252.47 g/mol |
IUPAC Name |
triethyl(nona-1,3,8-trien-3-yloxy)silane |
InChI |
InChI=1S/C15H28OSi/c1-6-11-12-13-14-15(7-2)16-17(8-3,9-4)10-5/h6-7,14H,1-2,8-13H2,3-5H3 |
InChI Key |
IPOFXVJPWZSWOC-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(=CCCCC=C)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(nona-1,3,8-trien-3-yl)oxy]silane typically involves the reaction of triethylsilane with nona-1,3,8-trien-3-ol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane group. The reaction mixture is usually heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors equipped with temperature and pressure control systems. The reaction is carried out in a solvent such as toluene or hexane to facilitate the mixing of reactants and the removal of by-products. The product is then purified by distillation or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Triethyl[(nona-1,3,8-trien-3-yl)oxy]silane undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding silane derivative.
Oxidation: It can be oxidized to form silanol or siloxane derivatives.
Substitution: The silane group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are used under controlled conditions.
Major Products
Reduction: Produces triethylsilane derivatives.
Oxidation: Produces silanol or siloxane derivatives.
Substitution: Produces halogenated silane derivatives.
Scientific Research Applications
Triethyl[(nona-1,3,8-trien-3-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in organic synthesis and as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials and coatings
Mechanism of Action
The mechanism of action of Triethyl[(nona-1,3,8-trien-3-yl)oxy]silane involves the interaction of the silane group with various molecular targets. The Si-H bond in the silane group is highly reactive and can participate in hydrosilylation reactions, where it adds across double bonds in alkenes or alkynes. This reactivity is exploited in the synthesis of various organosilicon compounds. The compound can also form stable complexes with metal catalysts, enhancing their activity and selectivity in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: A simpler analog with similar reducing properties but lacks the nona-1,3,8-trien-3-yloxy group.
Diphenylsilane: Contains phenyl groups instead of ethyl groups, offering different reactivity and stability.
Triphenylsilane: Similar to diphenylsilane but with an additional phenyl group, providing enhanced stability and different reactivity patterns.
Uniqueness
Triethyl[(nona-1,3,8-trien-3-yl)oxy]silane is unique due to the presence of the nona-1,3,8-trien-3-yloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis, particularly in reactions requiring selective reduction or hydrosilylation .
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